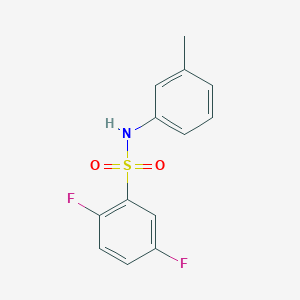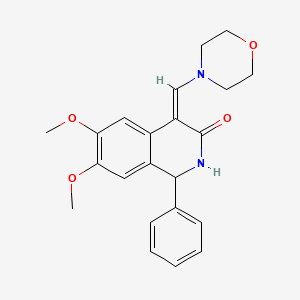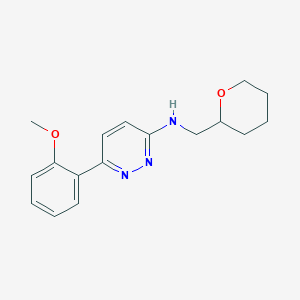![molecular formula C20H25N3O B5344880 N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but its use has since been restricted due to its potential for abuse in sports.
Mécanisme D'action
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy production and utilization.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve lipid and glucose metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to increase endurance and stimulate fat burning by enhancing the use of fatty acids as an energy source.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has several advantages for use in laboratory experiments, including its high potency and selectivity for the PPARδ receptor. However, its potential for abuse in sports has led to restrictions on its use, and its long-term safety has not been fully established.
Orientations Futures
Future research on N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 could focus on its potential use in treating metabolic disorders and improving athletic performance, as well as investigating its mechanisms of action and potential side effects. Additionally, studies could explore the development of new PPARδ agonists with improved safety profiles and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 involves several steps, including the condensation of 4-(1-piperidinyl)benzaldehyde with phenylacetic acid, followed by reaction with phosgene to form the corresponding acid chloride. This intermediate is then reacted with N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea to yield the final product.
Applications De Recherche Scientifique
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its potential in improving athletic performance, as it has been shown to increase endurance and stimulate fat burning.
Propriétés
IUPAC Name |
1-phenyl-3-[1-(4-piperidin-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16(21-20(24)22-18-8-4-2-5-9-18)17-10-12-19(13-11-17)23-14-6-3-7-15-23/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPHBSQHIZBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)

![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)